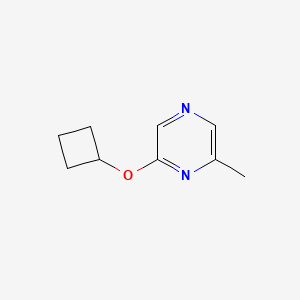

2-环丁氧基-6-甲基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazine derivatives, including compounds like 2-Cyclobutoxy-6-methylpyrazine, often involves complex reactions that can include bioconversion, cyclocondensation, and various coupling reactions. For instance, bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. has been demonstrated as a method for preparing new antituberculous agents, indicating the potential for biotechnological synthesis routes for related compounds (Wieser, Heinzmann, & Kiener, 1997). Additionally, amino acid-derived alpha-amino nitriles have been used to synthesize spirocyclic 2,6-dioxopiperazine derivatives, showcasing the diversity of synthetic approaches available for pyrazine derivatives (González-Vera, García-López, & Herranz, 2005).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which significantly influences their chemical behavior and interactions. For example, the crystal and molecular structure of 2,5-Distyrylpyrazine has been analyzed, revealing insights into the photo-polymerizability of such compounds in the crystalline state, which is relevant for understanding the structural characteristics of 2-Cyclobutoxy-6-methylpyrazine and similar compounds (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).

Chemical Reactions and Properties

Pyrazine derivatives participate in a variety of chemical reactions, including cyclocondensation, N-amination, and cyclization reactions, which are crucial for their synthesis and functionalization. For instance, hydroxypyrazoles and 1-methyl-3-isoxazolones can be synthesized via haloform reactions from trichloromethyl-substituted 1,3-dielectrophiles, demonstrating the reactivity of the pyrazine ring under certain conditions (Flores, Zanatta, Rosa, Brondani, & Martins, 2002).

Physical Properties Analysis

The physical properties of 2-Cyclobutoxy-6-methylpyrazine, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on this compound may not be readily available, the study of related pyrazine derivatives provides valuable insights. For example, the synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes highlight the impact of structural modifications on the fluorescent properties of pyrazines, which may indirectly inform on the physical properties of 2-Cyclobutoxy-6-methylpyrazine (Shirai, Yanagisawa, Takahashi, Fukunishi, & Matsuoka, 1998).

Chemical Properties Analysis

The chemical properties of 2-Cyclobutoxy-6-methylpyrazine, including its reactivity, stability, and interactions with other molecules, are influenced by the functional groups attached to the pyrazine ring. The synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group provides an example of how functional groups can be manipulated to achieve desired chemical properties in pyrazine derivatives (Teague, 2008).

科学研究应用

生物转化和合成

涉及微生物菌株(如农杆菌属)的生物转化过程已被用于从简单化合物合成复杂有机化合物。例如,使用农杆菌属从2-氰基吡嗪合成了抗结核药物的前体5-羟基吡嗪-2-羧酸。这种方法可能为利用2-环丁氧基-6-甲基吡嗪在生物合成具有潜在生物活性的新化合物方面开辟途径(M. Wieser, K. Heinzmann, A. Kiener, 1997)。

药用合成化学

在合成有机化学领域,类似2-环丁氧基-6-甲基吡嗪的化合物可以作为合成杂环化合物的关键中间体,这些化合物在药用方面有着广泛的应用。例如,已经使用2-芳基肼腈合成了具有良好抗菌活性的各种杂环化合物。这展示了吡嗪衍生物在新治疗剂开发中的潜力(H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011)。

环境影响研究

研究类似2-环丁氧基-6-甲基吡嗪这样的化学物质的环境命运和降解途径对评估它们的生态影响至关重要。对草甘膦(一种三唑类除草剂)及其在水生环境中的降解的研究为类似化合物的持久性和毒性提供了见解。了解这些方面对于制定减轻化学污染物对环境影响的策略至关重要(K. Solomon, D. Baker, R. Richards, et al., 1996)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Cyclobutoxy-6-methylpyrazine are currently unknown . Pyrazines, the class of compounds to which 2-Cyclobutoxy-6-methylpyrazine belongs, are known to interact with various biological systems . .

Biochemical Pathways

Pyrazines are known to be involved in various biological processes . They are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .

Action Environment

Pyrazines are known to be influenced by various environmental factors . .

属性

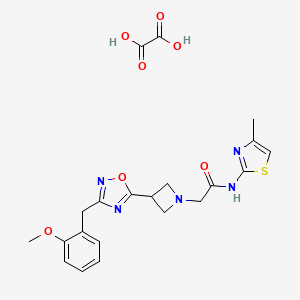

IUPAC Name |

2-cyclobutyloxy-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCLJMIJYCCEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)